

Spectroscopic Profile of 2-Chlorochalcone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorochalcone

Cat. No.: B6326109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorochalcone** (also known as (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one), a synthetic chalcone derivative with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chlorochalcone**, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chlorochalcone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

While a complete, published ¹H NMR spectrum for **2-Chlorochalcone** was not found in a single source, data for the closely related compound, 2-Chloro-2'-hydroxychalcone, provides valuable insight into the expected chemical shifts and coupling constants.^{[1][2]} For a typical chalcone scaffold, the vinylic protons (H α and H β) are characteristic, appearing as doublets with a large coupling constant (J) in the trans isomer, which is the more stable configuration.^[3]

¹³C NMR (Carbon NMR)

The ^{13}C NMR spectrum for **2-Chlorochalcone** has been reported, and the data is presented below.[4] The chemical shifts are indicative of the carbon framework of the molecule, including the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Carbon Atom	Chemical Shift (δ) in ppm
Carbonyl (C=O)	~190
α -carbon	Not explicitly reported
β -carbon	Not explicitly reported
Aromatic Carbons	Multiple signals between 125-140

Note: The exact chemical shifts for the α and β carbons were not available in the public data. Generally, in chalcones, the α -carbon resonates at a lower chemical shift than the β -carbon.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a chalcone is characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system, as well as vibrations from the aromatic rings.[6]

Functional Group	Vibrational Frequency (cm^{-1})
C=O (carbonyl) stretch	1630-1660
C=C (alkene) stretch	1550-1600
C-H (aromatic) stretch	~3100-3000
C-Cl (chloro) stretch	~750

Note: The provided ranges are typical for chalcones. Specific peak positions can vary based on the molecular environment and sample preparation.

Mass Spectrometry (MS)

Mass spectrometry of **2-Chlorochalcone** provides information about its molecular weight and fragmentation pattern. The molecular ion peak $[\text{M}]^+$ is expected at an m/z corresponding to its

molecular weight (242.71 g/mol).[7] A GC-MS spectrum is available in public databases.[7]

Ion	m/z	Relative Intensity
[M] ⁺	242/244	Present
[M-Cl] ⁺	207	Fragment
[C ₆ H ₅ CO] ⁺	105	Fragment
[C ₆ H ₅] ⁺	77	Fragment

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of chalcones.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **2-Chlorochalcone** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to form a homogeneous solution.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the spectral width is set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set to cover a range of 0-220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

- Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly mix approximately 1-2 mg of the **2-Chlorochalcone** sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grind the mixture to a fine, homogeneous powder.
- Place a small amount of the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

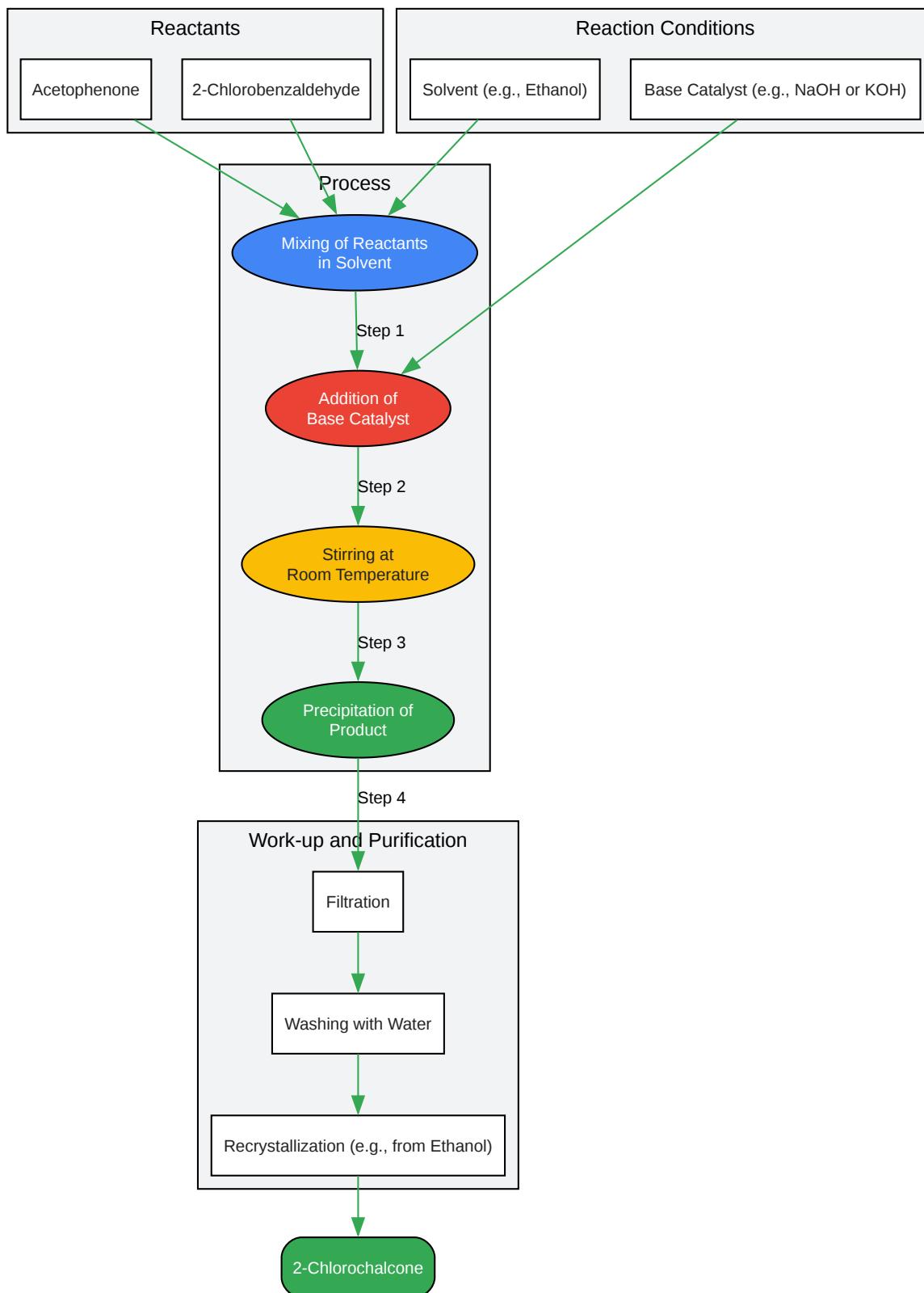
Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the empty sample holder is recorded first.
- The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **2-Chlorochalcone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities.
- The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.


Data Acquisition:

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Synthesis of 2-Chlorochalcone via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde.[\[6\]](#) The workflow for the synthesis of **2-Chlorochalcone** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chlorochalcone** via Claisen-Schmidt condensation.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Chlorochalcone**. Researchers can use this information for compound identification, purity assessment, and as a basis for further structural and functional studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. trans-2-Chlorochalcone | C15H11ClO | CID 5388549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorochalcone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6326109#spectroscopic-data-for-2-chlorochalcone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com